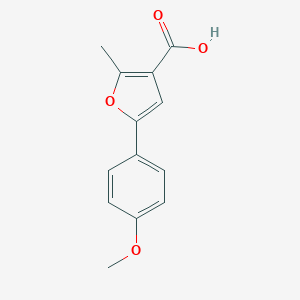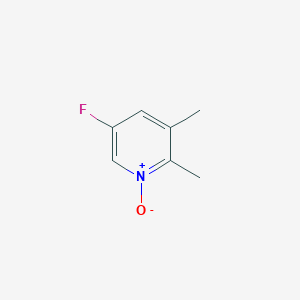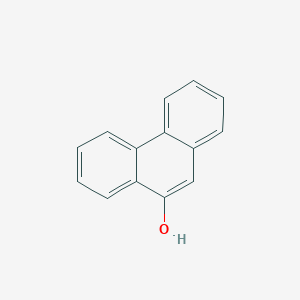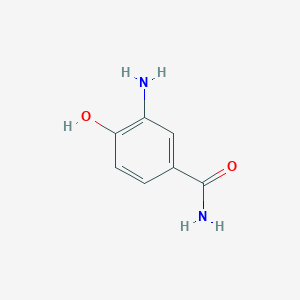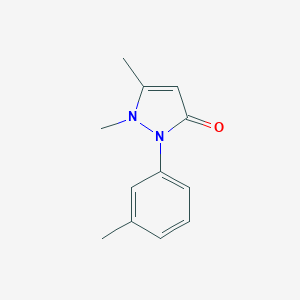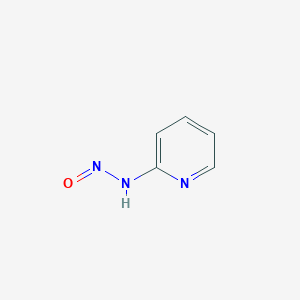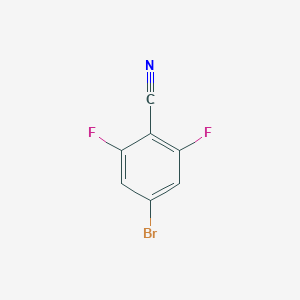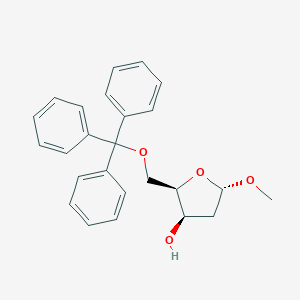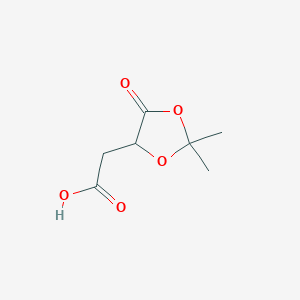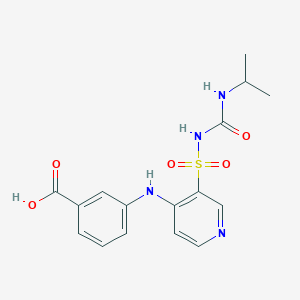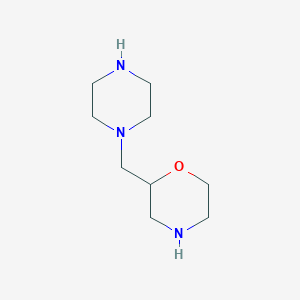
2-(Piperazin-1-ylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-ylmethyl)morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both morpholine and piperazine rings in its structure. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism Of Action
The exact mechanism of action of 2-(Piperazin-1-ylmethyl)morpholine is not fully understood. However, it is believed to modulate the activity of various neurotransmitter systems in the brain, including the dopamine and serotonin systems. The compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Biochemical And Physiological Effects
2-(Piperazin-1-ylmethyl)morpholine has been found to exhibit a wide range of biochemical and physiological effects. Some of the key effects of this compound include:
1. Modulation of neurotransmitter systems in the brain
2. Anti-cancer properties
3. Modulation of ion channels and receptors
4. Anti-inflammatory properties
5. Modulation of the immune system
Advantages And Limitations For Lab Experiments
The use of 2-(Piperazin-1-ylmethyl)morpholine in lab experiments has several advantages. It is a well-established compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. However, there are also some limitations associated with the use of this compound in lab experiments. It is relatively expensive and may not be readily available in some regions. Additionally, the exact mechanism of action of the compound is not fully understood, which may limit its use in certain types of experiments.
Future Directions
There are several future directions for research on 2-(Piperazin-1-ylmethyl)morpholine. Some of the key areas of future research include:
1. Further studies on the mechanism of action of the compound
2. Development of new drugs based on the scaffold of 2-(Piperazin-1-ylmethyl)morpholine
3. Studies on the potential applications of the compound in the treatment of neurological disorders and cancer
4. Development of new synthetic methods for the production of the compound
5. Studies on the potential applications of the compound in other areas of scientific research, such as immunology and microbiology.
In conclusion, 2-(Piperazin-1-ylmethyl)morpholine is a valuable compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Further research on this compound is likely to yield new insights into its mechanism of action and potential applications in various areas of scientific research.
Synthesis Methods
The synthesis of 2-(Piperazin-1-ylmethyl)morpholine involves the reaction of morpholine with piperazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate compound, which is then converted to the final product by a series of chemical reactions. The synthesis of this compound is well-established and has been reported in various scientific journals.
Scientific Research Applications
2-(Piperazin-1-ylmethyl)morpholine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the key areas of research where this compound has been used include:
1. Neuroscience: 2-(Piperazin-1-ylmethyl)morpholine has been found to modulate the activity of various neurotransmitter systems in the brain. It has been studied for its potential applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
2. Cancer Research: The compound has been found to exhibit anti-cancer properties and has been studied for its potential applications in cancer therapy.
3. Drug Design: 2-(Piperazin-1-ylmethyl)morpholine has been used as a scaffold for the design of novel drugs. It has been found to exhibit favorable pharmacokinetic properties, making it a valuable tool for drug discovery.
properties
CAS RN |
122894-75-1 |
|---|---|
Product Name |
2-(Piperazin-1-ylmethyl)morpholine |
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
2-(piperazin-1-ylmethyl)morpholine |
InChI |
InChI=1S/C9H19N3O/c1-4-12(5-2-10-1)8-9-7-11-3-6-13-9/h9-11H,1-8H2 |
InChI Key |
KIIHPWXATLEYCC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2CNCCO2 |
Canonical SMILES |
C1CN(CCN1)CC2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)
![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)
